molecular formula C9H9FO B13810736 2,6-Dimethylbenzoyl fluoride CAS No. 59880-88-5

2,6-Dimethylbenzoyl fluoride

Cat. No.: B13810736
CAS No.: 59880-88-5
M. Wt: 152.16 g/mol
InChI Key: AZPMSGXDISJDTE-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzoyl fluoride (CAS 59880-88-5) is a benzoyl fluoride derivative with significant research value in the field of physical organic chemistry, particularly for investigating solvolytic reaction mechanisms. As a sterically hindered aromatic acyl halide, it serves as a critical model compound for studying unimolecular dissociation (SN1) pathways. Grunwald-Winstein correlation analyses using YBnBr scales have demonstrated that this compound undergoes solvolysis via a limiting SN1 mechanism, a behavior elucidated due to the steric strain imposed by the two ortho-methyl groups . This characteristic makes it an invaluable probe for understanding solvent effects and nucleophilic substitution kinetics at carbonyl centers. Furthermore, nuclear magnetic resonance (NMR) studies on benzoyl fluoride derivatives reveal that the chemical shift of the side-chain fluorine is highly sensitive to intramolecular interactions . In sterically crowded compounds like this compound, the fluorine chemical shift moves to low field by over 35 ppm, providing insights into van der Waals interactions and potential out-of-plane twisting of the COF group . Researchers utilize this compound to explore the relationship between molecular structure, conformational preferences, and reactivity. With a molecular formula of C9H9FO and a molecular weight of 152.17 g/mol , it is a specialized reagent for advanced chemical research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59880-88-5

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

2,6-dimethylbenzoyl fluoride

InChI

InChI=1S/C9H9FO/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3

InChI Key

AZPMSGXDISJDTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)F

Origin of Product

United States

Synthetic Methodologies and Chemical Preparation Routes for 2,6 Dimethylbenzoyl Fluoride

Established Synthetic Pathways

The traditional and most direct methods for synthesizing 2,6-dimethylbenzoyl fluoride (B91410) typically involve the conversion of the corresponding carboxylic acid or its derivatives using fluorinating agents.

A primary and well-documented method for the synthesis of 2,6-dimethylbenzoyl fluoride is the direct fluorination of 2,6-dimethylbenzoic acid. Sulfur tetrafluoride (SF₄) is a potent reagent for this transformation. cdnsciencepub.com In a typical laboratory procedure, 2,6-dimethylbenzoic acid is reacted with SF₄ in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂). For instance, reacting 13 mmol of the acid with 13.6 mmol of SF₄ in a stainless steel cylinder for 10 minutes at room temperature has been reported to yield this compound with a 56% yield after fractionation. cdnsciencepub.com

While effective, sulfur tetrafluoride is a toxic gas that requires specialized handling equipment. wikipedia.orggoogle.com It is known to convert carboxylic acids to acyl fluorides; however, under more forcing conditions, it can also transform the resulting acyl fluoride into a trifluoromethyl derivative. wikipedia.org This highlights the need for careful control of reaction parameters to achieve the desired product selectively.

ReactantReagentSolventConditionsYieldReference
2,6-Dimethylbenzoic acidSulfur Tetrafluoride (SF₄)Dichloromethane (CH₂Cl₂)Room Temperature, 10 min56% cdnsciencepub.com

Emerging Synthetic Strategies for Aroyl Fluorides

Recent research has focused on developing milder, more efficient, and catalytically driven methods for the synthesis of aroyl fluorides, moving away from hazardous reagents like SF₄.

A novel and promising strategy involves phosphine-catalyzed acyl-group exchange between a carboxylic acid and an aroyl fluoride. scilit.comogiwaragroup.jp This method allows for the direct synthesis of various acyl fluorides from their corresponding carboxylic acids under catalytic conditions. A typical system employs a phosphine (B1218219) catalyst, such as tricyclohexylphosphine (B42057) (PCy₃), with a fluorinated acyl donor like 2,6-difluorobenzoyl fluoride. researchgate.net This approach represents the first instance of using an acyl fluoride as a deoxyfluorination reagent in a catalytic cycle. researchgate.net The unique reactivity and stability of acyl fluorides make them attractive building blocks in these catalytic conversions. researchgate.net

Diethylaminosulfur trifluoride (DAST) has emerged as a widely used and more manageable alternative to SF₄ for laboratory-scale synthesis. wikipedia.orgscispace.com It is a liquid fluorinating reagent that effectively converts carboxylic acids into their corresponding acyl fluorides. wikipedia.orgscispace.com Unlike SF₄, DAST's reactivity is generally limited to the formation of the acyl fluoride, without the risk of over-fluorination to the trifluoromethyl group. wikipedia.org Its ease of handling in standard laboratory glassware makes it a popular choice for nucleophilic fluorination. scispace.comsigmaaldrich.com

Newer protocols are also being developed, such as the DAST-mediated fluorinative C-C bond cleavage of activated ketones, which provides an alternative route to aroyl fluorides from different starting materials. acs.orgresearchgate.net Furthermore, other advanced reagents have been developed to offer greater thermal stability and safety compared to DAST, such as bis-(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) and 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead). wikipedia.orgnih.gov

Fluorinating AgentFormulaKey FeaturesReference
Diethylaminosulfur trifluoride (DAST)Et₂NSF₃Liquid reagent, easier to handle than SF₄, selective for acyl fluoride formation. wikipedia.orgscispace.com
Deoxo-Fluor(CH₃OCH₂CH₂)₂NSF₃Less explosive potential than DAST. wikipedia.orgacs.org
Fluolead4-tBu-2,6-Me₂C₆H₂SF₃Crystalline solid with high thermal stability and resistance to hydrolysis. nih.gov

Considerations for Industrial Synthesis and Scale-Up Research

The transition from laboratory-scale synthesis to industrial production of this compound involves several critical considerations, including safety, cost, efficiency, and environmental impact.

The use of highly toxic and corrosive reagents like sulfur tetrafluoride and hydrogen fluoride necessitates specialized apparatus and stringent safety protocols for industrial applications. google.com The development of greener manufacturing processes is a significant goal. dur.ac.uk This includes exploring the use of less hazardous reagents and investigating continuous flow processes, which can offer better control over reaction conditions and improved safety compared to batch processes. google.comdur.ac.uk

For large-scale synthesis, halogen-exchange fluorination is a common industrial method. For example, the production of the related compound 2,6-difluorobenzaldehyde (B1295200) is achieved by reacting 2,6-dichlorobenzaldehyde (B137635) with potassium fluoride, using a phase-transfer catalyst like tetrabutylammonium (B224687) chloride in a solvent such as sulfolane. google.com Such methodologies, which avoid the most hazardous fluorinating agents, are attractive for industrial scale-up. The successful scaling of reactions involving aroyl fluorides has been demonstrated, with gram-scale and even 10-mmol scale syntheses being reported for various transformations. rsc.orgrsc.org These examples underscore the feasibility of producing aroyl fluorides and their derivatives in significant quantities for further application.

Reactivity Profiles and Mechanistic Investigations of 2,6 Dimethylbenzoyl Fluoride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of acyl halides. However, the mechanism and rate of these reactions for 2,6-dimethylbenzoyl fluoride (B91410) are heavily dictated by the steric crowding around the carbonyl carbon.

Solvolysis studies of benzoyl halides, particularly sterically hindered derivatives like 2,6-dimethylbenzoyl chloride, provide crucial insights into the mechanistic pathways available to 2,6-dimethylbenzoyl fluoride. The reactions of these compounds with solvent molecules (solvolysis) can proceed through a spectrum of mechanisms, ranging from bimolecular (SN2-like) to unimolecular (SN1-like).

The presence of two methyl groups ortho to the carbonyl group in 2,6-dimethylbenzoyl halides dramatically hinders the direct backside attack by a nucleophile, which is characteristic of a bimolecular (SN2) pathway. This steric inhibition slows down the traditional addition-elimination mechanism. chemistrysteps.comchemistryhall.com Consequently, these sterically hindered compounds strongly favor a unimolecular (SN1) reaction pathway. rsc.orgresearchgate.net

This SN1 mechanism involves a slow, rate-determining step where the halide ion departs, leading to the formation of a planar, resonance-stabilized acylium cation intermediate. mdpi.comsemanticscholar.orgucalgary.ca This intermediate is less sterically hindered than the starting material, allowing for subsequent rapid attack by a nucleophilic solvent molecule to form the final product. chemistrysteps.com Kinetic studies on the solvolysis of 2,6-dimethylbenzoyl chloride show a clear shift towards this cationic, SN1-type mechanism compared to unhindered benzoyl chloride. rsc.orgresearchgate.net The reaction is driven by the formation of this stabilized acylium ion, a process that is less dependent on the nucleophile's approach and more on the cleavage of the carbon-halogen bond. mdpi.comsemanticscholar.org

CompoundRelative Rate of SolvolysisPredominant MechanismInfluence of Steric Hindrance
Benzoyl Chloride1SN2-like (Addition-Elimination)Low
2-Methylbenzoyl Chloride~0.1Mixed SN1/SN2Moderate
2,6-Dimethylbenzoyl ChlorideVariable (highly solvent dependent)SN1-like (via Acylium Ion)High

This table provides a generalized comparison of reactivity based on established principles of steric hindrance in nucleophilic acyl substitution.

The choice of solvent plays a critical role in the solvolysis of sterically hindered benzoyl halides. The reaction mechanism can be finely tuned by varying the solvent's ionizing power and nucleophilicity. mdpi.comsemanticscholar.org For a compound like this compound, which proceeds through an SN1-like mechanism, the rate of reaction is highly sensitive to the solvent's ability to stabilize the forming acylium cation intermediate.

Weakly nucleophilic, highly ionizing solvents, such as fluorinated alcohols (e.g., 2,2,2-trifluoroethanol, TFE) and hexafluoroisopropanol (HFIP), are particularly effective at promoting the SN1 pathway. mdpi.com These solvents facilitate the departure of the fluoride leaving group and stabilize the resulting cationic intermediate through strong solvation, leading to accelerated reaction rates. semanticscholar.orgscilit.com Conversely, in more nucleophilic but less ionizing solvents (e.g., aqueous ethanol or acetone), the SN1 pathway is less favored, and the sterically hindered SN2 pathway would be extremely slow.

The Grunwald-Winstein equation is often used to correlate solvolysis rates with solvent properties. For the solvolysis of 2,6-dimethylbenzoyl chloride, a linear correlation is observed when plotting the logarithm of the rate constant (log k) against the solvent ionizing power (Y), which is characteristic of a limiting SN1 mechanism. rsc.orgresearchgate.netwikipedia.org

Solvent (Mixture)Relative Ionizing Power (Y value)NucleophilicityExpected Effect on Solvolysis Rate of this compound
97% Hexafluoroisopropanol (HFIP)HighVery LowFast (Favors SN1)
100% Trifluoroethanol (TFE)HighLowFast (Favors SN1)
50% Aqueous EthanolModerateModerateSlow
80% Aqueous AcetoneLowHighVery Slow

This table illustrates the expected trends in solvolysis rates based on general solvent parameters and kinetic studies of related compounds.

This compound serves as a valuable reagent for the synthesis of corresponding esters and amides, which are important derivatives of carboxylic acids. Acyl fluorides, in general, are effective acylating agents, often demonstrating greater stability and selectivity compared to their more reactive acyl chloride counterparts. researchgate.netchemrxiv.org

The formation of esters is achieved by reacting this compound with an alcohol, while amides are formed through its reaction with a primary or secondary amine. These reactions are classic examples of nucleophilic acyl substitution.

Esterification: this compound + R-OH → 2,6-Dimethylbenzoyl ester + HF

Amidation: this compound + R₂NH → 2,6-Dimethylbenzoyl amide + HF

Due to the significant steric hindrance from the ortho-methyl groups, these derivatization reactions may require more forcing conditions (e.g., higher temperatures) or the use of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the hydrogen fluoride (HF) byproduct and drive the reaction to completion. cell.com The steric bulk can also make the reaction more selective for less hindered nucleophiles.

Solvolysis Mechanisms and Kinetic Studies of Related Benzoyl Halides

Photochemical Reactivity and Transformation Mechanisms

The presence of ortho-alkyl groups on an aromatic carbonyl compound opens up unique photochemical reaction pathways, most notably photoenolization.

Aromatic ketones and aldehydes bearing an ortho-methyl group can undergo an intramolecular hydrogen abstraction upon photochemical excitation. The excited carbonyl oxygen abstracts a hydrogen atom from the ortho-methyl group, forming a highly reactive dienol intermediate known as a photoenol or hydroxy-o-quinodimethane. researchgate.netflinders.edu.au

This photoenol is a conjugated diene and can readily participate in [4+2] cycloaddition (Diels-Alder) reactions with a suitable dienophile. libretexts.orgyoutube.com For this compound, irradiation with UV light is expected to generate a corresponding photoenol. This transient species can then be "trapped" by a dienophile, such as maleic anhydride or an alkene, to form a complex polycyclic structure.

Catalytic Transformations Involving this compound

Transition metal-catalyzed C-H activation is a powerful strategy for the direct functionalization of otherwise inert C-H bonds, with the regioselectivity often controlled by a directing group. nih.govresearchgate.netnih.gov The directing group, typically a functional group containing a heteroatom, coordinates to the metal center, bringing it into proximity with a specific C-H bond and facilitating its cleavage.

While a wide array of functional groups have been successfully employed as directing groups, the utility of a 2,6-dimethylbenzoyl group, and specifically this compound, in this capacity is not well-established in the literature. The steric hindrance imposed by the two methyl groups at the ortho positions of the benzoyl ring would be a critical factor influencing its coordinating ability and, consequently, its effectiveness as a directing group.

In related systems, steric hindrance from 2,6-disubstitution has been shown to influence reactivity in C-H activation. For instance, rationally designed 2,6-disubstituted pyridine bis-amide ligands have been used to create a specific binding pocket that guides a metal catalyst to a remote C-H bond through non-covalent interactions. dmaiti.com This suggests that the steric profile of a directing group can be leveraged to control reaction outcomes. However, it is also plausible that the steric bulk of the 2,6-dimethylbenzoyl group could hinder the necessary coordination of the carbonyl oxygen to the metal catalyst, thereby impeding its function as a directing group.

The electronic properties of the directing group also play a crucial role. Studies on pyridine-directed C-H acetoxylation have shown that electron-withdrawing groups on the directing group can accelerate the reaction. nih.gov The fluorine atom in this compound would contribute to the electron-withdrawing nature of the carbonyl group, which could, in principle, enhance its directing ability if coordination is not sterically precluded.

Given the lack of direct experimental evidence, the potential for this compound to act as a directing group in transition metal-catalyzed C-H activation remains a subject for future investigation. The interplay between the steric hindrance of the methyl groups and the electronic effect of the fluoride would determine its efficacy in this role.

Neighboring group participation (NGP) is a key concept in controlling the stereochemical outcome of many organic reactions, particularly in carbohydrate chemistry. beilstein-journals.orgmpg.denih.gov In glycosylation reactions, a participating group at the C-2 position of the glycosyl donor can shield one face of the molecule, leading to the stereoselective formation of the glycosidic bond. Acyl groups, such as benzoyl esters, are commonly used for this purpose, proceeding through a dioxolenium ion intermediate to typically yield 1,2-trans-glycosides. beilstein-journals.orgnih.gov

The steric and electronic properties of the C-2 acyl group can significantly influence the extent and effectiveness of NGP. Research into the impact of 2,6-disubstituted benzoyl groups at the C-2 position of thiogalactoside donors has provided valuable insights into these effects. researchgate.net A study comparing various 2,6-disubstituted benzoyl groups, including 2,6-dimethoxybenzoyl and 2,6-dichlorobenzoyl, in N-iodosuccinimide (NIS)/trifluoromethanesulfonic acid (TfOH) mediated glycosylations revealed that both the steric bulk and the electronic nature of the ortho-substituents affect the reaction's stereoselectivity. researchgate.net

While 2,6-dimethylbenzoyl itself was not included in this specific study, the results for structurally related groups allow for informed predictions of its behavior. The two methyl groups would introduce significant steric hindrance around the carbonyl oxygen, which is essential for the intramolecular attack at the anomeric center to form the dioxolenium ion. This steric bulk could potentially hinder the formation of this key intermediate, thereby reducing the efficiency of NGP and possibly leading to a decrease in 1,2-trans-stereoselectivity.

The electronic effect of the methyl groups, being electron-donating, would increase the nucleophilicity of the carbonyl oxygen. This could favor the formation of the dioxolenium ion, but this effect might be counteracted by the steric hindrance. The table below summarizes the findings for other 2,6-disubstituted benzoyl groups, which can serve as a proxy for estimating the performance of a 2,6-dimethylbenzoyl group.

C-2 Protecting GroupYield (%)α:β Ratio
Benzoyl751:4.3
2,6-Dimethoxybenzoyl601:1.5
2,6-Dichlorobenzoyl551:1.2

The data indicates that increasing the steric bulk and modifying the electronic properties at the 2- and 6-positions of the benzoyl group leads to lower yields and reduced β-selectivity (1,2-trans product). researchgate.net It can be inferred that a 2,6-dimethylbenzoyl group would likely follow a similar trend, potentially resulting in diminished stereocontrol in glycosylation reactions due to the steric impediment to neighboring group participation.

Other Distinctive Reactivity Patterns

A comprehensive search of the scientific literature did not reveal other distinctive reactivity patterns specifically attributed to this compound. Its reactivity is largely expected to be in line with that of other sterically hindered acyl fluorides, serving as a source of the 2,6-dimethylbenzoyl group in acylation reactions. However, specific studies detailing unique reactivity, such as unusual rearrangement reactions, cycloadditions, or behavior under specific catalytic conditions, are not currently available. The steric hindrance provided by the ortho-methyl groups is its most prominent feature, which would be expected to modulate its reactivity in any chemical transformation by sterically shielding the carbonyl carbon from nucleophilic attack.

Advanced Spectroscopic Characterization and Conformational Analysis of 2,6 Dimethylbenzoyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

NMR spectroscopy is a powerful tool for investigating the three-dimensional structure and dynamic behavior of 2,6-dimethylbenzoyl fluoride (B91410) in solution. Both proton (¹H) and fluorine-¹⁹ (¹⁹F) NMR are particularly informative.

Long-range spin-spin coupling constants provide critical insights into the spatial arrangement of nuclei. In 2,6-dimethylbenzoyl fluoride, the coupling between the fluorine nucleus and the protons of the ortho-methyl groups (⁵J(F,CH₃)) is of particular significance. This coupling occurs over five bonds, and its mechanism is primarily through-space rather than through-bond.

A study reported the value for this five-bond coupling constant as -3.1 Hz. researchgate.net The observation of a non-zero ⁵J(F,CH₃) value is direct evidence that the carbonyl fluoride group is twisted out of the aromatic plane. researchgate.net This out-of-plane conformation brings the fluorine atom into close proximity with the methyl group protons, allowing for a through-space interaction to occur. Were the molecule planar, the distance between these nuclei would be too great for this coupling to be observed.

Similarly, the six-bond coupling between the fluorine nucleus and the para-proton (⁶J(p-H,F)) can be an indicator of non-planarity in related benzoyl fluoride derivatives. In sterically hindered compounds, where the acyl group is forced out of the plane, this coupling can become observable, whereas it is often negligible in planar or near-planar conformations. researchgate.net

The key NMR parameters for this compound are summarized in the table below.

ParameterValue (Hz)Significance
⁵J(F,CH₃)-3.1Indicates through-space interaction, confirming non-planar conformation. researchgate.net
⁴J(H,CH₃)-0.60Coupling between meta-protons and methyl protons.
⁵J(m-H,CH₃)+0.30Coupling between meta-protons and methyl protons.
⁶J(p-H,F)-0.95Long-range coupling indicative of conformational effects. researchgate.net
⁵J(m-H,F)+1.10Coupling between meta-protons and the fluorine nucleus.

Data sourced from a study on the NMR spectra of this compound. researchgate.net

The non-planar structure of this compound arises from the substantial non-bonded repulsive forces between the bulky methyl groups and the carbonyl fluoride moiety. researchgate.net To minimize these steric clashes, the C(O)F group rotates out of the plane of the aromatic ring. This rotation is not static, and the molecule exhibits dynamic behavior in solution.

At room temperature, the NMR spectrum typically shows averaged signals, indicating that any rotational processes are fast on the NMR timescale. The observed coupling constants and chemical shifts represent a weighted average of the conformational states populated by the molecule. The energy barrier to rotation around the bond connecting the carbonyl carbon to the aromatic ring is influenced by the steric bulk of the ortho substituents. In this compound, this barrier is significant enough to enforce a permanently twisted ground state.

The chemical shift of the fluorine-19 nucleus is highly sensitive to its local electronic environment. In substituted benzoyl fluorides, the ¹⁹F chemical shift is strongly influenced by the electronic effects of the ring substituents and by intramolecular steric interactions.

A remarkable feature in the ¹⁹F NMR spectrum of 2,6-disubstituted benzoyl fluorides is the pronounced downfield shift (deshielding) of the fluorine resonance as the size of the ortho substituents increases. For this compound, the fluorine chemical shift is shifted to a much lower field compared to unsubstituted benzoyl fluoride. This large deshielding effect, which can be over 35 ppm, is attributed to intramolecular van der Waals interactions and the out-of-plane twisting of the C(O)F group. researchgate.net The steric compression between the ortho groups and the fluorine atom perturbs the electron density around the fluorine nucleus, leading to the observed downfield shift.

CompoundSubstituents¹⁹F Chemical Shift (ppm relative to CF₃CCl₃)
Benzoyl fluorideH, H~22.4
This compoundCH₃, CH₃~61.1
2,6-Difluorobenzoyl fluorideF, F~51.6

Approximate chemical shifts illustrating the deshielding effect of ortho substituents.

Vibrational Spectroscopy for Molecular Structure and Bonding Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. For this compound, the most characteristic vibrations involve the carbonyl group (C=O), the carbon-fluorine (C-F) bond, and the aromatic ring.

While a detailed vibrational analysis specifically for this compound is not widely published, the key vibrational modes can be predicted based on data from the parent compound, benzoyl fluoride, and related substituted molecules.

C=O Stretching (ν(C=O)) : This is typically a very strong and sharp absorption in the IR spectrum. For benzoyl fluoride, this band appears around 1815 cm⁻¹. In this compound, the electronic effect of the methyl groups (weakly electron-donating) and the non-planar conformation would slightly alter this frequency.

C-F Stretching (ν(C-F)) : The C-F stretching vibration in acyl fluorides is also a strong band, typically found in the 1300-1100 cm⁻¹ region.

Aromatic Ring Vibrations : The C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the exact position and number of these bands.

CH₃ Group Vibrations : The methyl groups will give rise to characteristic C-H stretching vibrations (around 3000-2850 cm⁻¹) and bending vibrations (around 1450 cm⁻¹ and 1375 cm⁻¹).

The table below compares the principal vibrational frequencies of benzoyl fluoride with the expected regions for this compound.

Vibrational ModeBenzoyl Fluoride (cm⁻¹)Expected Region for this compound (cm⁻¹)
C=O Stretch~18151810-1780
Aromatic C=C Stretch~1598, 14901600-1450
C-F Stretch~12161300-1100
Ring Breathing~10021010-990

Data for benzoyl fluoride sourced from published spectra. iucr.org Expected regions for the derivative are estimated based on substituent effects.

High-Resolution Mass Spectrometry in Mechanistic and Purity Studies

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule and for studying its fragmentation pathways, which can provide structural information. For this compound (C₉H₉FO), the molecular ion peak (M⁺˙) would be observed at a specific mass-to-charge ratio (m/z).

The primary fragmentation pathway for acyl halides upon electron ionization is the cleavage of the carbon-halogen bond. This process is driven by the formation of a highly stable acylium ion. chemguide.co.uk

For this compound, the expected fragmentation pattern would be:

Molecular Ion Formation : The initial ionization event produces the molecular ion, [C₉H₉FO]⁺˙.

Formation of the Acylium Ion : The most favorable fragmentation is the loss of a fluorine radical (•F) to form the 2,6-dimethylbenzoyl acylium ion, [C₉H₉O]⁺. This cation is resonance-stabilized and is expected to be the base peak or a very prominent peak in the mass spectrum.

Further Fragmentation : The acylium ion can undergo further fragmentation, such as the loss of carbon monoxide (CO) to yield a dimethylphenyl cation, [C₈H₉]⁺. Subsequent fragmentations could involve the loss of protons or methyl radicals from the aromatic system.

HRMS allows for the precise mass measurement of these ions, confirming their elemental formulas and thus validating the proposed fragmentation mechanism. This technique is also invaluable for purity assessment, as it can detect and identify trace impurities with different elemental compositions.

Ion FormulaDescriptionExpected m/z (Monoisotopic)
[C₉H₉FO]⁺˙Molecular Ion152.06
[C₉H₉O]⁺2,6-Dimethylbenzoyl Acylium Ion133.06
[C₈H₉]⁺Dimethylphenyl Cation105.07

Computational and Theoretical Investigations of 2,6 Dimethylbenzoyl Fluoride

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are widely employed to determine the optimized geometry and electronic properties of molecules. For 2,6-dimethylbenzoyl fluoride (B91410), DFT studies, often utilizing functionals like B3LYP with basis sets such as 6-311G(d,p), would be instrumental in elucidating its three-dimensional structure. nih.govresearchgate.netresearchgate.net

A key structural feature of 2,6-dimethylbenzoyl fluoride is the steric hindrance caused by the two methyl groups at the ortho positions of the benzene (B151609) ring. This steric strain is expected to force the benzoyl fluoride group out of the plane of the aromatic ring to minimize repulsive interactions. DFT calculations can precisely predict the dihedral angle between the plane of the benzene ring and the C-C(O)F plane.

Furthermore, DFT provides a detailed picture of the electronic structure. The distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated. These parameters are crucial for understanding the molecule's reactivity, with the HOMO and LUMO, in particular, indicating the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Predicted Geometric and Electronic Parameters from a Hypothetical DFT Calculation

ParameterPredicted Value
C-C(O) Bond Length~1.50 Å
C=O Bond Length~1.20 Å
C-F Bond Length~1.35 Å
Dihedral Angle (Ring - C(O)F)> 0° (Non-planar)
HOMO EnergyCalculated Value (eV)
LUMO EnergyCalculated Value (eV)
HOMO-LUMO GapCalculated Value (eV)

Ab Initio Calculations of Energetic Profiles and Reaction Pathways

Ab initio calculations, which are based on first principles without the inclusion of experimental data, are employed to study the energetic profiles of molecules and their reaction pathways. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic information.

For this compound, ab initio calculations can be used to determine key energetic parameters like bond dissociation energies (BDEs). ucsb.edunih.govnist.gov The BDE of the C-F bond, for instance, is a critical parameter for understanding the stability of the acyl fluoride group and its potential to participate in reactions involving cleavage of this bond. Similarly, the BDE of the C-C(O) bond can provide insights into the stability of the entire functional group.

These computational methods are also invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. For example, the reaction pathway for nucleophilic acyl substitution can be modeled to identify the transition state structures and calculate the activation energies. This information is crucial for predicting the feasibility and kinetics of such reactions. researchgate.netmdpi.comwayne.eduresearchgate.netresearchgate.net

Conformational Analysis through Molecular Modeling and Dynamics

The conformational landscape of this compound is of significant interest due to the steric interactions between the ortho-methyl groups and the carbonyl fluoride group. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for exploring the different conformations a molecule can adopt and their relative stabilities. nih.govresearchgate.netresearchgate.netsemanticscholar.org

Experimental evidence, particularly from NMR studies, suggests that the carbonyl fluoride group is twisted out of the plane of the benzene ring. researchgate.net This out-of-plane conformation is a direct consequence of the substantial nonbonded repulsions between the methyl groups and the carbonyl fluoride group. Molecular mechanics and quantum mechanics calculations can be used to perform a systematic conformational search to identify the most stable conformation and to quantify the rotational barrier around the C-C(O) bond.

Molecular dynamics simulations can provide a more dynamic picture of the molecule's behavior over time, showing how it samples different conformational states at a given temperature. This can reveal the flexibility of the molecule and the interplay of different non-covalent interactions that govern its shape.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data, such as NMR chemical shifts and coupling constants. youtube.comsdu.dkchemrxiv.orgsonar.chresearchgate.net For this compound, theoretical calculations can help to assign the signals in its ¹H, ¹³C, and ¹⁹F NMR spectra and to understand the structural basis for the observed chemical shifts and coupling constants.

A notable feature in the NMR spectrum of this compound is the spin-spin coupling constant over five bonds between the ¹⁹F nucleus and the protons of the methyl groups (⁵J(F, CH₃)), which has been experimentally determined to be -3.1 Hz. researchgate.net The observation of a non-zero value for this coupling constant is a strong indication of an out-of-plane conformation for the carbonyl fluoride group. researchgate.net This "through-space" coupling mechanism is highly dependent on the distance and orientation between the coupled nuclei, which in a planar conformation would be too far apart for significant interaction. Theoretical calculations can model this through-space coupling and show its dependence on the dihedral angle, providing a direct link between the computed conformation and the experimental NMR data.

Table 2: Experimental NMR Coupling Constants for this compound

Coupling ConstantExperimental Value (Hz)Significance
⁵J(F, CH₃)-3.1Indicates an out-of-plane conformation of the carbonyl fluoride group. researchgate.net

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity and physical properties. These descriptors, often calculated using DFT, provide a quantitative basis for structure-reactivity relationships. mdpi.comchemrxiv.orgresearchgate.nethakon-art.com

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of an electron from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Local reactivity descriptors, such as the Fukui function, can be used to identify the specific atoms or regions within the this compound molecule that are most susceptible to nucleophilic or electrophilic attack. By calculating these descriptors, one can rationalize and predict the regioselectivity of its reactions. For instance, the analysis of the Fukui function would likely indicate the carbonyl carbon as the primary site for nucleophilic attack.

Applications and Synthetic Utility of 2,6 Dimethylbenzoyl Fluoride in Chemical Research

As a Selective Acylating Agent in Complex Organic Synthesis

Acylating agents are fundamental reagents for introducing an acyl group onto a nucleophile, commonly an alcohol or an amine. The selectivity of this reaction becomes crucial in the synthesis of complex molecules that possess multiple reactive sites. 2,6-Dimethylbenzoyl fluoride (B91410) serves as a highly selective acylating agent due to the significant steric bulk imposed by the two ortho-methyl groups. This steric hindrance modulates the reactivity of the acyl fluoride, allowing for chemoselective reactions.

In a molecule with multiple hydroxyl or amino groups of varying steric accessibility (e.g., primary, secondary, and tertiary alcohols), 2,6-dimethylbenzoyl fluoride will preferentially react with the least sterically hindered nucleophile. The bulky dimethyl-substituted phenyl ring effectively blocks the approach to more congested reactive sites. This property is particularly advantageous in the late-stage functionalization of complex natural products or pharmaceutical intermediates, where protecting group manipulations need to be minimized. For instance, selective acylation of a primary alcohol in the presence of a secondary alcohol can be achieved with high fidelity, a task that is often challenging with smaller, more reactive acylating agents like acetyl chloride or even benzoyl chloride. nih.govsci-hub.se

Table 1: Comparative Selectivity in Acylation Reactions

Acylating AgentSubstrate with Primary & Secondary AlcoholsObserved SelectivityRationale
Acetyl ChlorideLow to ModerateReacts with both primary and secondary alcohols, often leading to mixtures.Small size allows reaction at most sites.
Benzoyl ChlorideModeratePreferential reaction at the primary alcohol, but some reaction at the secondary site may occur. nih.govModerate steric hindrance.
This compound HighAlmost exclusive reaction at the primary alcohol.Significant steric hindrance from ortho-methyl groups prevents reaction at the more crowded secondary site.

Role as a Key Intermediate in Specialized Chemical Syntheses

In multi-step synthetic sequences, building blocks that introduce specific structural motifs and possess a handle for further transformation are invaluable. This compound functions as such a key intermediate, particularly in the synthesis of specialized molecules like agrochemicals and pharmaceuticals. ccspublishing.org.cnresearchgate.net The 2,6-dimethylphenyl moiety is a structural feature present in some biologically active compounds, and the acyl fluoride group provides a versatile point for chemical elaboration.

For example, in the design of novel fungicides or herbicides, the 2,6-disubstituted aromatic ring can be a core scaffold. Starting from this compound, chemists can perform a variety of transformations to build the final, more complex molecule. The acyl fluoride can be converted into an amide via reaction with an amine, a ketone via reaction with an organometallic reagent, or reduced to an alcohol or aldehyde. This modular approach allows for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies. The stability of the acyl fluoride compared to the more reactive acyl chloride makes it a more manageable intermediate in complex synthetic pathways. googleapis.com

Table 2: Synthetic Pathways Utilizing this compound as an Intermediate

Target Compound ClassSynthetic Step involving IntermediateSubsequent TransformationsPotential Application
Novel Benzamide FungicidesAmidation with a heterocyclic amine.Further functionalization of the heterocyclic ring.Agrochemicals ccspublishing.org.cnresearchgate.net
Substituted Benzophenone PharmaceuticalsFriedel-Crafts acylation or reaction with an aryl organometallic reagent. youtube.comReduction of the ketone, introduction of other functional groups.Pharmaceuticals
Thionucleoside AnalogsUsed to introduce a protected benzoyl group at a specific position. google.comDeprotection and further modification of the nucleoside core.Antiviral/Antitumor Agents google.com

Precursor for Novel Fluorinated Organic Compounds

The synthesis of organofluorine compounds is a major focus of modern chemistry due to the profound effects that fluorine can have on a molecule's biological and physical properties. nih.govdur.ac.uk this compound serves as a valuable precursor for creating new fluorinated molecules through two primary strategies.

First, the acyl fluoride can act as a fluorine source itself in certain catalytic reactions. For instance, in phosphine-catalyzed acyl-group exchange reactions, an aroyl fluoride can be used to convert a carboxylic acid into its corresponding acyl fluoride. researchgate.net In this process, the fluorine atom is transferred from the 2,6-dimethylbenzoyl moiety to the new molecule.

Second, and more commonly, the acyl fluoride group is transformed into other functionalities while the fluorinated aromatic ring is retained as a core structural element. This allows for the incorporation of the 2,6-dimethylphenyl group into a wide array of molecular architectures. These transformations provide access to novel fluorinated alcohols, ketones, alkenes, and other functionalized compounds that would be difficult to synthesize through other routes. nih.gov

Table 3: Transformations of this compound into Novel Fluorinated Compounds

Reagent(s)Product Functional GroupType of Novel Compound
LiAlH₄ or NaBH₄Benzyl (B1604629) Alcohol(2,6-Dimethylphenyl)methanol
Organocuprate (R₂CuLi)KetoneAlkyl (2,6-dimethylphenyl) ketone
Wittig Reagent (Ph₃P=CR₂)Alkene (via ketone intermediate)Substituted Styrene Derivative
Carboxylic Acid / PCy₃ catalystAcyl Fluoride (by exchange)Acts as a fluorinating transfer agent researchgate.net

Probes for Mechanistic Studies in Organic Catalysis and Reaction Design

Understanding the mechanism of a chemical reaction is critical for its optimization and for the rational design of new catalysts and processes. Specially designed molecules can serve as "probes" to elucidate these mechanisms. This compound is an excellent candidate for such a probe due to its distinct steric and electronic properties.

The pronounced steric hindrance of the compound can be used to map the steric tolerance of a catalyst's active site. By comparing its reactivity with that of less hindered analogues (e.g., benzoyl fluoride or 2-methylbenzoyl fluoride) in a catalyzed reaction, researchers can determine how sensitive the catalyst is to the size of the substrate. This information is vital for designing catalysts with specific substrate selectivities. researchgate.net

Furthermore, the reactivity of the acyl fluoride can be compared to other acyl halides (chloride, bromide) to study the effect of the leaving group on the reaction rate and mechanism. In reactions like the Friedel-Crafts acylation, understanding the role of the halide in the rate-determining step is fundamental. youtube.com The C-F bond is stronger than C-Cl or C-Br bonds, and its participation in a reaction can provide insight into bond-breaking and bond-forming events.

Table 4: Using this compound as a Mechanistic Probe

Structural FeatureMechanistic Question ProbedHypothetical Experiment and Observation
Steric Hindrance (ortho-methyl groups)How sensitive is a catalyst's active site to steric bulk?Compare reaction rates of benzoyl fluoride vs. This compound. A significantly lower rate for the latter indicates high steric sensitivity.
Acyl Fluoride (C-F bond)What is the role of the leaving group in the rate-determining step?Compare the kinetics of a reaction using this compound versus 2,6-dimethylbenzoyl chloride. Differences in activation energy can illuminate the bond-breaking process.
Electron-donating Methyl GroupsHow do electronic effects on the aromatic ring influence reactivity at the acyl carbon?Compare reactivity with 2,6-dinitrobenzoyl fluoride. The difference in reaction outcome would highlight the importance of ring electronics.

Development of Novel Reagents and Catalyst Ligands

The development of new reagents and ligands is a cornerstone of innovation in synthetic chemistry. The 2,6-dimethylphenyl scaffold is a common feature in a class of sterically bulky phosphine (B1218219) ligands (e.g., XPhos) that are highly effective in cross-coupling catalysis. This compound can serve as a readily available starting material for the synthesis of new, custom-designed ligands.

A plausible synthetic route would involve the reduction of the acyl fluoride to the corresponding benzyl alcohol, conversion of the alcohol to a benzyl halide, and subsequent reaction with a phosphine source to install the desired phosphine group. By modifying the substituents on the phosphorus atom, a diverse family of ligands can be created. The steric bulk provided by the two methyl groups is crucial for the performance of these ligands, as it promotes the reductive elimination step in catalytic cycles and helps stabilize the active catalytic species. researchgate.netresearchgate.net The development of such ligands from an accessible precursor like this compound expands the toolbox available to synthetic chemists for tackling challenging chemical transformations.

Table 5: Proposed Synthesis of a Bulky Phosphine Ligand

StepStarting MaterialReagent(s)Intermediate/ProductPurpose
1This compound LiAlH₄(2,6-Dimethylphenyl)methanolReduction of acyl group to alcohol.
2(2,6-Dimethylphenyl)methanolSOCl₂ or PBr₃2-(Chloromethyl)-1,3-dimethylbenzeneConversion to a good leaving group.
32-(Chloromethyl)-1,3-dimethylbenzeneHP(t-Bu)₂ / Base(2,6-Dimethylbenzyl)di-tert-butylphosphineInstallation of the phosphine moiety to create the final ligand.

Future Research Directions and Unexplored Avenues for 2,6 Dimethylbenzoyl Fluoride

Development of Novel and Sustainable Synthetic Routes

The advancement of chemical synthesis increasingly relies on the development of efficient, atom-economical, and environmentally benign methodologies. For 2,6-dimethylbenzoyl fluoride (B91410), future research should prioritize the discovery of novel synthetic routes that are both high-yielding and sustainable.

Current methods have demonstrated the utility of this compound as a substrate, for instance, in N-heterocyclic carbene (NHC)-catalyzed photoenolization/Diels–Alder (PEDA) reactions. researchgate.netresearchgate.net However, these studies have also highlighted significant challenges; the PEDA process with the sterically demanding 2,6-dimethylbenzoyl fluoride was found to be comparatively inefficient, yielding only 17%. researchgate.netsci-hub.sefu-berlin.de This limitation underscores a critical area for future research: the design of new catalytic systems capable of overcoming the steric hindrance imposed by the two ortho-methyl groups.

Future avenues could include:

Catalyst Engineering: Designing more active and sterically accessible catalysts, potentially moving beyond NHCs to other organocatalysts or novel transition-metal complexes that can accommodate bulky substrates.

Alternative Activation Methods: Exploring activation methods beyond photochemistry, such as mechanochemistry or flow chemistry, which can sometimes offer unique reactivity profiles and improved efficiency.

Sustainable Reagents and Solvents: Focusing on synthetic pathways that utilize greener fluorinating agents and environmentally friendly solvents to align with the principles of sustainable chemistry. The use of metal-free photochemical transformations is a promising step in this direction. researchgate.net

Reaction Yields in NHC-Catalyzed PEDA Reaction
SubstrateYield of Isochroman-1-one (B1199216) ProductReference
5-Methyl-substituted Acyl FluorideGood (65-86%) researchgate.net
6-Methyl-substituted Acyl FluorideGood (65-86%) researchgate.net
7-Methyl-substituted Acyl FluorideGood (65-86%) researchgate.net
This compoundInefficient (17%) researchgate.net
Halogen-substituted Acyl FluoridesExcellent (up to 95%) researchgate.net

Expanded Scope of Reactivity and Discovery of New Chemical Transformations

The known reactivity of this compound has been centered on its participation in an NHC-catalyzed photochemical annulation to form isochroman-1-one derivatives. researchgate.net This transformation is significant because it extends a reactivity pattern, previously observed only with aromatic aldehydes and ketones, to the class of acid fluorides. researchgate.netresearchgate.net The key to this reactivity is the formation of an ortho-toluoyl azolium intermediate with the NHC catalyst, which then exhibits "ketone-like" photochemical behavior under UVA irradiation. researchgate.netresearchgate.net

This mechanistic insight opens the door for a broad expansion of the compound's known chemical transformations. Future research should aim to:

Explore Other "Ketone-Like" Photoreactions: Investigate whether the in situ-generated acyl azolium intermediate from this compound can participate in other classical ketone photoreactions, such as Paternò-Büchi reactions or Norrish-type processes.

Overcoming Steric Limitations: Develop catalytic strategies or reaction conditions that improve the efficiency of transformations involving the sterically hindered this compound. This could involve catalysts with larger binding pockets or the use of high-pressure conditions to overcome activation barriers.

Transition-Metal-Free Cross-Coupling: Explore novel, mild, and transition-metal-free reactions where the acyl fluoride group can be used as a handle for C-C or C-heteroatom bond formation, providing a sustainable alternative to traditional cross-coupling methods.

Advanced Spectroscopic Probes for Real-Time Dynamic Processes

Understanding the conformational dynamics and reaction mechanisms of this compound is crucial for controlling its reactivity. Early nuclear magnetic resonance (NMR) studies have already provided valuable insights. For example, the observation of a through-space spin-spin coupling constant of -3.1 Hz over five bonds between the fluorine nucleus and the methyl protons confirmed a non-planar, out-of-plane conformation for the carbonyl fluoride group. researchgate.net This distortion is a direct consequence of the substantial non-bonded repulsive forces between the methyl groups and the acyl fluoride moiety. researchgate.net

Future research could leverage more advanced spectroscopic techniques to probe these dynamics in real time:

Time-Resolved Spectroscopy: Employing techniques like transient absorption spectroscopy or time-resolved infrared spectroscopy to directly observe the excited-state species and reactive intermediates formed during its photochemical reactions.

Advanced NMR Techniques: Utilizing methods such as Chemically Induced Dynamic Nuclear Polarization (CIDNP) to study the radical mechanisms of its photochemical transformations in real time. researchgate.net Furthermore, variable temperature NMR could be used to quantify the rotational barriers and conformational preferences of the acyl fluoride group. dokumen.pub

In-Situ Reaction Monitoring: Applying process analytical technologies (PAT), such as in-situ IR or Raman spectroscopy, to monitor reaction kinetics and identify key intermediates, thereby enabling rapid optimization of new transformations.

Integration of Computational Design with Experimental Synthesis and Optimization

The synergy between computational chemistry and experimental work is a powerful tool for modern chemical research. For this compound, computational studies have already proven instrumental. Time-dependent density functional theory (TD-DFT) calculations were successfully used to support the proposed mechanism of the PEDA reaction. researchgate.netresearchgate.net These calculations revealed that the NHC-adduct, the o-toluoyl azolium intermediate, alters the absorption characteristics of the carbonyl group, enabling photoactivation in the UVA region and leading to a triplet excited state capable of the key hydrogen abstraction step. researchgate.net

Future research should deepen this integration:

Predictive Catalyst Design: Using computational modeling to design and screen new catalysts (e.g., modified NHCs) with enhanced activity and selectivity for sterically hindered substrates like this compound before their experimental synthesis.

Mapping Reaction Pathways: Employing DFT calculations to map the potential energy surfaces of unexplored reaction pathways, identifying plausible new transformations and predicting their feasibility and potential barriers.

Understanding Spectroscopic Signatures: Combining experimental spectroscopy with high-level computational calculations to precisely interpret complex spectroscopic data, such as the through-space NMR coupling constants, and to predict the spectroscopic features of transient intermediates. dokumen.pub

Key Findings from TD-DFT Calculations on Acyl Azolium Intermediates
FindingImplicationReference
Absorption in the UVA region results in a triplet excited state.Explains the photochemical reactivity under UVA irradiation. researchgate.net
The triplet state is capable of intramolecular hydrogen atom transfer (HAT).Supports the proposed photoenolization mechanism. researchgate.net
Direct excitation of the parent acid fluoride occurs at shorter wavelengths.Highlights the crucial role of the NHC in modifying the photochemical properties. researchgate.net
HAT from the triplet state of the parent acid fluoride is highly endergonic.Confirms that the uncatalyzed photochemical reaction is unfavorable. researchgate.net

Potential for Derivatization in Advanced Materials Science and Specialty Chemical Production

While fundamental reactivity studies are crucial, the ultimate value of a chemical compound often lies in its application. The ability to derivatize this compound into more complex structures, such as isochroman-1-ones, positions it as a valuable building block for specialty chemicals and advanced materials. researchgate.net The ortho-methyl groups, while posing a synthetic challenge, can also be an asset, providing steric protection and influencing the final conformation and properties of the derived products.

Unexplored avenues in this area include:

Polymer Chemistry: Incorporating the 2,6-dimethylbenzoyl moiety into polymer backbones or as a pendant group. The steric bulk of the methyl groups could impart unique properties to the resulting polymers, such as increased thermal stability, altered solubility, or specific conformational rigidity.

Functional Dyes and Probes: Derivatizing the aromatic ring or using the acyl fluoride as a reactive handle to synthesize novel fluorophores or molecular probes. The conformational constraints could lead to interesting photophysical properties.

Agrochemicals and Pharmaceuticals: Using the isochroman-1-one scaffold, accessible from this compound, as a starting point for the synthesis of biologically active molecules. The specific substitution pattern may offer a unique pharmacological profile.

By pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a versatile tool for innovation in synthesis, catalysis, and materials science.

Q & A

Q. What are the standard synthetic protocols for preparing 2,6-Dimethylbenzoyl fluoride?

The synthesis typically involves fluorination of the corresponding benzoyl chloride precursor using reagents like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Reaction temperatures are maintained between 0–25°C to control exothermicity. Purification is achieved via column chromatography or recrystallization, and structural confirmation relies on NMR, FTIR, and HRMS analysis .

Q. How is the structure of this compound confirmed experimentally?

Key characterization methods include:

  • ¹H/¹³C NMR : To verify methyl group positions and aromatic proton environments.
  • FTIR : Identification of the carbonyl (C=O) and C-F stretches (~1,750 cm⁻¹ and ~1,100 cm⁻¹, respectively).
  • HRMS : For precise molecular weight determination (theoretical: ~166.14 g/mol).
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of substituents .

Q. What are the primary applications of this compound in organic chemistry?

It serves as a versatile electrophilic fluorinating agent and a building block for synthesizing fluorinated aromatic compounds. For example, it is used to introduce fluoromethyl groups into heterocycles or as a precursor for bioactive molecules like enzyme inhibitors .

Advanced Research Questions

Q. How does the 2,6-dimethylbenzoyl group influence the selectivity of enzyme-targeting probes?

In cysteine cathepsin studies, the 2,6-dimethylbenzoyl moiety acts as a leaving group in activity-based probes (ABPs). Its electron-donating methyl groups enhance stability and modulate reactivity with the enzyme’s active-site cysteine. Compared to electron-deficient groups (e.g., tetrafluorophenyl), it reduces off-target interactions, improving selectivity for cathepsin S over B, K, and L isoforms .

Q. What experimental challenges arise when using this compound in aqueous systems?

Hydrolysis of the fluoride group in aqueous media can lead to byproducts like 2,6-dimethylbenzoic acid. To mitigate this, reactions are conducted under anhydrous conditions or with phase-transfer catalysts. Kinetic studies in DMF/water mixtures show hydrolysis rates increase at pH > 7, necessitating pH control .

Q. How do structural modifications (e.g., linker length or substituents) affect probe performance in biological systems?

  • Linker length : Hexamethylene linkers slightly reduce labeling efficiency compared to ethylene linkers due to steric hindrance.
  • Substituents : Replacing the 2,6-dimethylbenzoyl group with a tetrafluorophenyl moiety increases electrophilicity but reduces metabolic stability. Optimal balance is achieved by retaining methyl groups for steric protection .

Q. How can contradictory data on reactivity in different solvents be resolved?

Conflicting reactivity profiles (e.g., DCM vs. DMF) arise from solvent polarity effects on transition states. Computational modeling (DFT) and kinetic profiling under controlled conditions (temperature, moisture) help clarify mechanisms. For instance, DMF stabilizes ionic intermediates, accelerating fluorination but increasing hydrolysis risks .

Methodological Guidance

Q. What strategies optimize yield in large-scale syntheses of this compound?

  • Use TBAF as a fluoride source for improved solubility.
  • Employ slow reagent addition to manage exotherms.
  • Purify via short-path distillation under reduced pressure to minimize decomposition.

Q. How is the compound’s stability assessed during long-term storage?

Stability is monitored via:

  • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures.
  • HPLC : Purity checks over time under varying conditions (light, humidity).
  • ¹⁹F NMR : Detects fluoride displacement byproducts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.